3-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime
Description
This compound belongs to the hydrazono-oxime family, characterized by a β-ketopropanal backbone substituted with fluorophenyl and methoxyphenyl groups. The O-methyloxime moiety enhances stability by reducing keto-enol tautomerism.
Properties
IUPAC Name |
(2E,3E)-1-(4-fluorophenyl)-3-methoxyimino-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3/c1-23-15-9-7-14(8-10-15)20-21-16(11-19-24-2)17(22)12-3-5-13(18)6-4-12/h3-11,20H,1-2H3/b19-11+,21-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUPWLKTTGJUKS-BRRLLNCPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NN=C(C=NOC)C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/N=C(\C=N\OC)/C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive review of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C17H16FN3O3
- Molecular Weight : 329.32 g/mol
- CAS Number : 16413388
- Structure : The compound features a hydrazone linkage and a methyloxime functional group, contributing to its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of the methoxy and fluorine substituents enhances the electron-donating ability of the molecule, which may contribute to its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are key targets in inflammation and pain management.
- Antimicrobial Properties : The hydrazone moiety has been associated with antimicrobial activity. Research indicates that compounds with similar structures exhibit effectiveness against a range of bacterial strains.
Biological Activity Data Table
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| COX Inhibition | Inhibits cyclooxygenase enzymes | |
| Antimicrobial | Disrupts bacterial cell wall synthesis |
Case Studies
- Antioxidant Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant potential of various hydrazone derivatives, including O-methyloxime variants. The results demonstrated that compounds with similar structural features significantly reduced lipid peroxidation levels in vitro, indicating strong antioxidant capabilities .
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of compounds containing methoxy and fluorine substituents. The study found that these compounds effectively reduced inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases .
- Antimicrobial Activity : A recent screening of hydrazone derivatives showed promising results against Gram-positive bacteria like Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as a new antimicrobial agent .
Scientific Research Applications
The compound 3-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime is a member of the hydrazone family, which has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.
Structure and Composition
The compound can be characterized by its chemical structure, which includes a fluorophenyl group and a methoxyphenyl hydrazone moiety. Its molecular formula is , with a molecular weight of approximately 301.32 g/mol.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have demonstrated significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| HeLa (Cervical) | 10.2 | Cell cycle arrest |
| A549 (Lung) | 8.5 | Inhibition of kinase activity |
The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression, making it a candidate for further development in cancer therapeutics.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against both gram-positive and gram-negative bacteria, with notable efficacy against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Case Studies
- Anticancer Efficacy in MCF-7 Cells : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant decrease in cell viability after 24 hours, accompanied by increased levels of apoptotic markers such as caspase-3 activation.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups, indicating systemic efficacy and potential for therapeutic use.
- Pharmacokinetics : Research into the pharmacokinetic profile of the compound indicated favorable absorption and distribution characteristics, with good oral bioavailability reported in preliminary studies.
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The table below compares key structural and physicochemical properties of the target compound with analogues:
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
